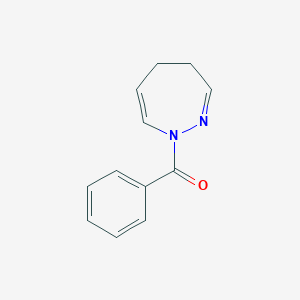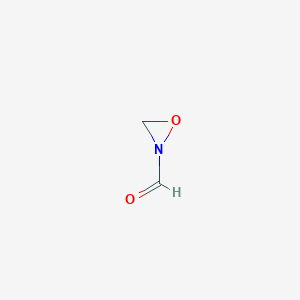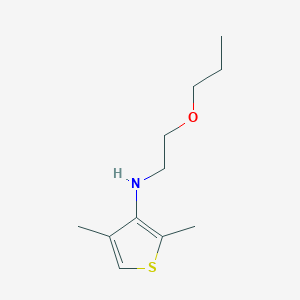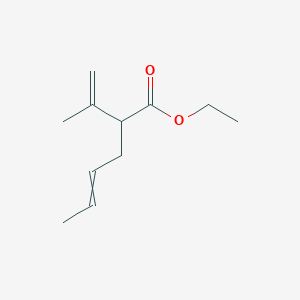
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate is an organic compound with the molecular formula C11H18O2 It is an ester, characterized by the presence of an ethyl group attached to a hexenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methyl-2-butenoate with a suitable base, such as lithium diisopropylamide (LDA), in the presence of hexamethylphosphoramide (HMPA) and tetrahydrofuran (THF) at low temperatures (around -78°C) . This reaction yields the desired ester through a series of nucleophilic addition and elimination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the esterification of acrylic acid with ethanol in the presence of a catalyst, such as sulfuric acid or an ion exchange resin . The crude ester obtained from this reaction undergoes purification processes, including derecombination, extraction, and rectification, to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(prop-1-EN-2-YL)hex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the double bond and the ester functional group, which can interact with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-hexenoate: Similar structure but lacks the prop-1-EN-2-YL group.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Contains a cyano and pyridinyl group, making it more complex.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
88226-97-5 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
ethyl 2-prop-1-en-2-ylhex-4-enoate |
InChI |
InChI=1S/C11H18O2/c1-5-7-8-10(9(3)4)11(12)13-6-2/h5,7,10H,3,6,8H2,1-2,4H3 |
InChI-Schlüssel |
BRVSAFGDDUKYJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC=CC)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


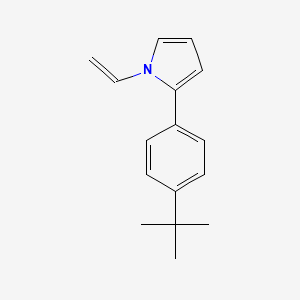
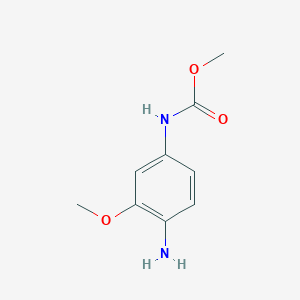

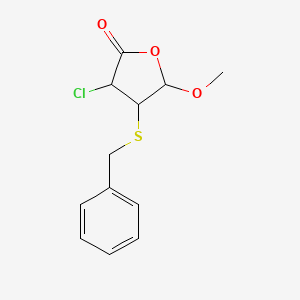
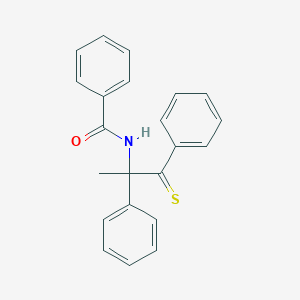
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
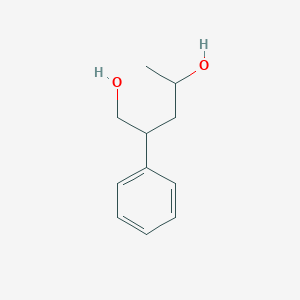

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
